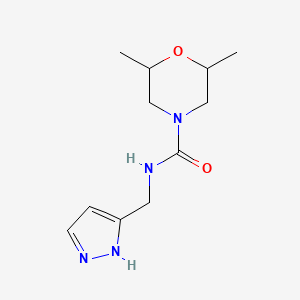![molecular formula C10H5F3N4S B7545099 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in various biological pathways. This compound has been shown to have a selective inhibitory effect on certain enzymes and proteins, which makes it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a significant impact on various biological pathways. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, which make it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole in lab experiments is its unique chemical structure, which makes it a versatile compound that can be used for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for the research and development of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole. Some of the most promising areas of research include the development of new therapeutic agents for the treatment of cancer, diabetes, and inflammation, as well as the use of this compound in the field of material science for the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound that has many potential applications in various fields of scientific research. Its unique chemical structure and selective inhibitory effect on specific enzymes and proteins make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole can be achieved through various methods such as condensation reactions, cyclization reactions, and coupling reactions. One of the most commonly used methods for the synthesis of this compound is the condensation of 2-aminobenzimidazole and trifluoromethylthioformamide in the presence of a suitable catalyst.
Scientific Research Applications
The unique chemical structure of 4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)5-1-2-6-7(3-5)15-9(14-6)8-4-18-17-16-8/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMJUBVAGSOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)


![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)


![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
